Caspase-8 inhibitor
Description
Structural Determinants of Inhibitor Binding to Caspase-8 Active Site
The catalytic site of caspase-8 comprises a conserved triad of Cys360, His317, and the backbone carbonyl oxygen of Arg258, which collectively stabilize the tetrahedral transition state during substrate cleavage. High-resolution crystallographic studies of caspase-8 bound to acetyl-Ile-Glu-Thr-Asp-aldehyde (Ac-IETD-CHO) at 1.2 Å resolution reveal a unique "oxyanion hole" architecture distinct from classical serine proteases. Instead of stabilizing the oxyanion intermediate via backbone amides, the inhibitor’s aldehyde oxygen forms a hydrogen bond with the Nδ atom of His317, while the P1 aspartate side chain engages Arg341 through salt bridges.
Aza-peptide Michael acceptors represent a novel class of irreversible inhibitors that alkylate Cys360 through a nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl moiety. Crystal structures of caspase-8 in complex with aza-peptide inhibitors demonstrate that the P1' substituent occupies the S1' pocket formed by Tyr341 and Trp348, with potency modulated by steric complementarity and hydrophobic interactions. Comparative analysis with caspase-3 highlights caspase-8’s broader substrate-binding cleft, attributable to conformational flexibility in the L2 and L4 loops, which enables selective targeting by peptidomimetic inhibitors.
Notably, the N-acetyl group of Ac-IETD-CHO adopts a trans configuration, positioning the inhibitor’s N-terminal residues for optimal van der Waals contacts with Tyr292 and Phe347. This interaction network underscores the importance of non-catalytic subsites (S2-S4) in achieving high-affinity binding, a principle exploited in the design of second-generation inhibitors with improved selectivity.
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657588 | |
| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-98-2 | |
| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Peptidomimetic Scaffold Development
Caspase-8 inhibitors predominantly employ peptidomimetic structures that mimic the natural tetrapeptide recognition sequence (Ile-Glu-Thr-Asp, IETD). The design leverages β-strand conformations to enhance binding affinity while replacing labile peptide bonds with stable chemical linkages. Key innovations include:
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Acyloxymethyl Ketone (AOMK) Warheads : These irreversible inhibitors form covalent adducts with the catalytic cysteine residue (Cys360) in caspase-8. The synthesis of Ac-IETD-AOMK involves sequential coupling of Fmoc-protected amino acids to a solid-phase resin, followed by AOMK functionalization (Fig. 1A).
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Urazole-Based Inhibitors : Cyclic urazole moieties improve metabolic stability and selectivity. For example, compound LGH-03 (Ki = 1.2 nM) incorporates a 5-membered urazole ring at the P3 position, synthesized via HATU-mediated coupling on chlorotrityl resin.
Table 1: Synthetic Protocols for Caspase-8 Inhibitors
Kinetic Mechanisms of Caspase-8 Inhibition
Three-Step Binding Model
Caspase-8 inhibition follows a time-dependent mechanism involving rapid equilibrium, slow-binding reversibility, and irreversible inactivation. Stopped-flow fluorescence assays reveal:
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Initial Encounter Complex : Inhibitors bind to the active site with kon values of 10^4–10^5 M⁻¹s⁻¹.
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Conformational Rearrangement : A slow isomerization step (k2 = 0.02–0.05 s⁻¹) aligns the AOMK warhead with Cys360.
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Covalent Adduct Formation : The final inactivation step (k3 = 0.001–0.005 s⁻¹) results in irreversible inhibition.
Table 2: Kinetic Parameters of Caspase-8 Inhibitors
| Inhibitor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Ki (nM) | Inactivation Half-Life (min) |
|---|---|---|---|---|
| Ac-IETD-AOMK | 2.1 × 10⁵ | 0.003 | 0.8 | 25 |
| Z-VAD-FMK | 1.8 × 10⁴ | 0.012 | 12 | 8 |
| LGH-03 (Urazole) | 3.4 × 10⁵ | 0.001 | 1.2 | 42 |
Crystallographic studies confirm that peptidomimetics occupy the S1–S4 substrate-binding pockets, with hydrogen bonds to Arg341 and Gln347 stabilizing the complex. Secondary allosteric binding at exosites further modulates activity, offering avenues for noncompetitive inhibitors.
Cell-Based Preparation and Validation
Lysate Preparation from Adherent Cultures
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Cell Harvesting : Suspend 10⁷ Jurkat or HeLa cells in PBS, centrifuge at 400 × g for 4 min, and discard supernatant.
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Lysis Buffer Composition : 25 mM HEPES (pH 7.4), 5 mM EDTA, 0.1% CHAPS, 1 mM DTT, and protease inhibitors (1 mM PMSF, 1 µg/mL leupeptin).
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Inhibitor Treatment : Preincubate cells with 10 µM Z-IETD-FMK in culture media for 30 min to block endogenous caspase activity.
Table 3: Caspase-8 Activity in Cell Lysates
| Cell Line | Basal Activity (RFU/min) | +Z-IETD-FMK (10 µM) | Inhibition (%) |
|---|---|---|---|
| Jurkat | 450 ± 32 | 58 ± 12 | 87.1 |
| HeLa | 310 ± 28 | 45 ± 9 | 85.5 |
Analytical and Quality Control Methods
Chemical Reactions Analysis
Mechanisms of Caspase-8 Inhibition
Caspase-8 inhibitors can function through various mechanisms, including:
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Oxidative Modification : Hypothiocyanous acid (HOSCN) has been shown to oxidatively modify caspase-8, leading to the formation of disulfide-linked dimers between cysteine residues Cys360 and Cys409. This modification significantly impairs the enzyme's activity and promotes necroptosis in certain cell types, such as mouse fibroblasts treated with tumor necrosis factor (TNF) .
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Direct Binding : Some small molecules have been identified that selectively bind to caspase-8, enhancing its activation when combined with other agents like TRAIL (TNF-related apoptosis-inducing ligand). These compounds demonstrate potential as sensitizers for TRAIL-induced apoptosis in resistant cancer cells .
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Substrate Competition : Inhibition can also occur through competitive binding at the active site, where inhibitors mimic natural substrates or interact with the catalytic domain to prevent substrate access .
3.1. Oxidative Reactions
The reaction between caspase-8 and HOSCN is a notable example of oxidative inhibition:
This reaction leads to a significant loss of enzymatic activity due to the formation of intermolecular disulfide bonds.
3.2. Binding Interactions
The binding of small molecules to caspase-8 can be represented as follows:
This complex formation prevents the normal catalytic activity of caspase-8, effectively inhibiting its function.
Research Findings on Caspase-8 Inhibition
Recent studies have provided insights into the role of caspase-8 inhibitors in various biological contexts:
Scientific Research Applications
Cancer Therapy
Targeting Tumor Cell Apoptosis
Caspase-8 inhibitors have been studied for their role in enhancing the efficacy of cancer treatments. For instance, research indicates that inhibiting caspase-8 can modulate apoptosis pathways in glioblastoma cells, such as U87MG. A study demonstrated that combined treatment with a caspase-8 inhibitor and chemotherapeutic agents significantly increased cell death compared to chemotherapy alone, suggesting a synergistic effect that could improve therapeutic outcomes in resistant tumors .
Case Study: Glioblastoma Multiforme (GBM)
In GBM models, the use of caspase-8 inhibitors has shown promise in sensitizing tumor cells to apoptosis induced by conventional therapies. The inhibition of caspase-8 led to decreased expression of anti-apoptotic proteins, thereby promoting cell death pathways .
Sepsis and Inflammatory Conditions
Regulation of Monocyte Activation
Caspase-8 inhibitors have been proposed as therapeutic agents in managing sepsis by repressing monocyte activation. Studies show that inhibiting caspase-8 can reduce cytokine release and prevent excessive inflammation during septic shock, potentially offering a more targeted approach than broad-spectrum anti-inflammatory drugs .
Case Study: Septic Shock
A notable study found that caspase-8 inhibition resulted in decreased activation of human monocytes and reduced release of pro-inflammatory cytokines in vitro. This suggests that caspase-8 inhibitors could be beneficial in preventing systemic inflammatory response syndrome (SIRS) associated with sepsis .
Neurological Disorders
Potential in Neuroprotection
Research indicates that caspase-8 inhibitors may play a role in protecting neurons from apoptosis due to neurodegenerative diseases. In models of Alzheimer's disease, inhibition of caspase-8 has been linked to reduced neuronal cell death and improved cognitive function .
Case Study: Alcohol-Induced Liver Injury
Interestingly, while primarily focused on liver cells, studies have shown that inhibiting caspase-8 can mitigate alcohol-induced liver damage by shifting the apoptotic response from extrinsic to intrinsic pathways. This finding highlights the potential for using caspase-8 inhibitors not only in liver diseases but also in neurodegenerative contexts where similar apoptotic mechanisms may be at play .
Inflammation and Angiogenesis
Role in Angiogenesis
Caspase-8 inhibitors have been explored for their ability to suppress inflammation-induced angiogenesis, particularly in ocular conditions such as corneal neovascularization (CNV). Studies suggest that pharmacological inhibition of caspase-8 reduces inflammatory cell infiltration and angiogenic factor expression, presenting a novel approach for treating angiogenic disorders .
Pharmacological Insights
Mechanisms of Action
The mechanisms by which caspase-8 inhibitors exert their effects are complex and involve modulation of various signaling pathways. For instance, studies indicate that these inhibitors can affect TLR4 signaling pathways, which are critical for macrophage activation and inflammatory responses .
Mechanism of Action
Caspase-8 inhibitors exert their effects by binding to the active site of caspase-8, thereby preventing the enzyme from cleaving its substrates. This inhibition blocks the initiation of the apoptotic signaling cascade, leading to the suppression of programmed cell death. The molecular targets of caspase-8 inhibitors include the catalytic cysteine residue in the active site of the enzyme. By binding to this residue, the inhibitors prevent the formation of the active enzyme-substrate complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Selectivity and Cross-Reactivity
Z-IETD-fmk :
Pan-Caspase Inhibitors (e.g., Z-VAD-fmk, Q-VD-OPh) :
Caspase-3 and Caspase-9 Inhibitors
Caspase-3 Inhibitors (e.g., Z-DEVD-fmk) :
Caspase-9 Inhibitors (e.g., Z-LEHD-fmk) :
Data Tables
Table 1: Comparative Profiles of Caspase-8 Inhibitors and Related Compounds
Table 2: Structural and Functional Impacts of Caspase-8 Inhibition
Key Research Findings
- Structural Insights : Caspase-8 undergoes significant conformational changes upon inhibitor binding, with >70 NMR peaks shifted, suggesting allosteric regulation .
- Therapeutic Efficacy :
- Cross-Reactivity : Only 21 residues directly bind inhibitors like DEVD, yet synthetic compounds (e.g., Z-IETD-fmk) lack absolute specificity, complicating mechanistic studies .
Biological Activity
Caspase-8 is a crucial enzyme involved in the extrinsic pathway of apoptosis, playing a significant role in cell death regulation. Its inhibition has garnered attention for potential therapeutic applications, particularly in cancer and inflammatory diseases. This article explores the biological activity of caspase-8 inhibitors, highlighting their mechanisms, effects on cellular processes, and implications for treatment.
Caspase-8 inhibitors function by blocking the activity of this enzyme, which is essential for initiating apoptosis through death receptors. The inhibition can lead to several outcomes:
- Prevention of Apoptosis : By inhibiting caspase-8, these compounds can prevent programmed cell death, which is beneficial in conditions where cell survival is desired, such as in certain cancers.
- Regulation of Necroptosis : Caspase-8 also inhibits necroptosis, a form of programmed necrosis. Inhibition can lead to increased necroptosis under specific conditions, which may have therapeutic implications in inflammatory diseases .
1. Impact on Monocyte Activation
Caspase-8 inhibitors have been shown to modulate monocyte activation significantly. A study demonstrated that a 70% inhibition of caspase-8 activity resulted in decreased activation of human monocytes and reduced cytokine release during septic shock conditions. This suggests that targeting caspase-8 could provide a selective approach to managing systemic inflammatory response syndrome (SIRS) without broadly affecting other apoptotic pathways .
2. Cancer Cell Dynamics
Caspase-8 plays a dual role in cancer biology. While it is known for its pro-apoptotic functions, it also promotes cell motility and tumor progression through non-apoptotic pathways. Inhibition of caspase-8 has been linked to reduced motility in cancer cells, indicating that it may contribute to metastatic behavior . Furthermore, studies have shown that caspase-8 inhibitors can enhance the sensitivity of resistant cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), suggesting a potential strategy for overcoming resistance in cancer therapies .
Case Studies and Research Findings
Therapeutic Applications
Caspase-8 inhibitors are being explored for various therapeutic applications:
- Cancer Therapy : By inhibiting caspase-8, these compounds may sensitize tumors to other forms of treatment (e.g., TRAIL), enhancing efficacy against resistant cancers.
- Inflammatory Diseases : Targeting caspase-8 may provide a means to control excessive inflammation without broadly inhibiting apoptosis, potentially leading to fewer side effects compared to traditional therapies.
Q & A
Q. Advanced Experimental Design
- Irreversible vs. Reversible Inhibitors : Q-IETD-OPh (irreversible) and z-IETD-fmk (reversible) are common, but off-target effects on granzyme B or caspase-9 may occur .
- Validation Strategies :
Why do caspase-8 inhibitors show contradictory effects across cell types or disease models?
Q. Data Contradiction Analysis
- Cell-Type Specificity : Neutrophils treated with z-IETD-fmk show enhanced bacterial clearance via RIPK3/IFN-β-dependent cytokine production, whereas macrophages do not .
- Pathway Redundancy : In TRAIL-resistant cancer cells (e.g., LNCaP), caspase-8 inhibition blocks resveratrol-induced apoptosis, but necroptosis may dominate in cells with defective apoptosis machinery .
Methodological Note : Perform RNA-seq or phosphoproteomics to identify compensatory pathways (e.g., FLIP upregulation, autophagic caspase-8 degradation) .
How can caspase-8 inhibitors be used to study non-apoptotic functions, such as inflammation or bacterial defense?
Q. Advanced Mechanistic Studies
- Neutrophil Activation : z-IETD-fmk enhances neutrophil-driven cytokine release (IL-1β, TNF-α) and bacterial clearance in peritonitis models via RIPK3 and IFN-β .
- Innate Immune Modulation : Caspase-8 inhibition in stressed cells (e.g., dsRNA-treated ∆G3BPs) triggers RIPK1-dependent necroptosis instead of apoptosis, altering antiviral responses .
Experimental Design : Combine caspase-8 inhibitors with endotoxin shock models (e.g., LPS challenge) to assess systemic inflammation outcomes .
What are the best practices for assessing caspase-8 activation and inhibition in vitro?
Q. Methodological Guidance
- Activity Assays : Use Caspase-Glo 8 assays for luminescence-based quantification or Western blotting for cleaved caspase-8 (p18/p10 subunits) .
- Inhibitor Titration : Optimize inhibitor concentrations (e.g., 20–40 µM z-IETD-fmk) to avoid off-target caspase-9 inhibition .
- Controls : Include caspase-8-knockout cells or rescue experiments with wild-type caspase-8 to confirm inhibitor specificity .
How does caspase-8 inhibition intersect with autophagy or transcriptional regulation?
Q. Cross-Pathway Analysis
- Autophagic Degradation : Active caspase-8 is sequestered in autophagosomes and degraded in lysosomes, limiting apoptosis. Use autophagy inhibitors (e.g., chloroquine) to amplify caspase-8-driven apoptosis .
- Transcriptional Control : FOXO3a downregulates FLIP (a caspase-8 inhibitor), enhancing extrinsic apoptosis. Monitor FLIP levels via qPCR/Western blot when using caspase-8 inhibitors .
What are the limitations of using caspase-8 inhibitors in vivo?
Q. Translational Considerations
- Toxicity : Prolonged caspase-8 inhibition may cause systemic inflammation or necroptosis in sensitive tissues (e.g., gut epithelium) .
- Compensatory Pathways : In cancer models, caspase-8 inhibition may upregulate alternate death pathways (e.g., PANoptosis) via caspase-9 or gasdermin-D .
Recommendation : Use short-term dosing and monitor serum cytokines (e.g., IFN-β, IL-6) to assess inflammatory side effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
